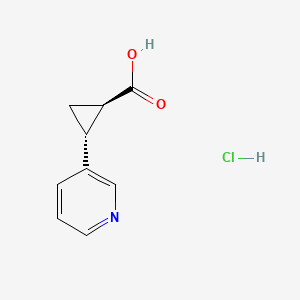

trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

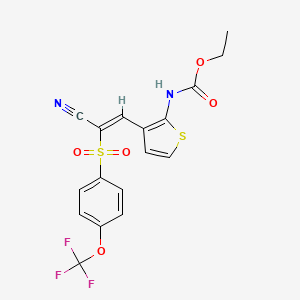

“trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is a chemical compound with the IUPAC name (1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride . It has a molecular weight of 199.64 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1 . This code provides a detailed description of the molecule’s structure. Unfortunately, a detailed molecular structure analysis is not available in the search results. Physical And Chemical Properties Analysis

This compound is an off-white solid . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

- Influenza A Nucleoprotein Inhibition : (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride has been investigated for its potential antiviral activity against influenza A. Researchers explore its ability to inhibit the nucleoprotein essential for viral replication .

- Peramivir Derivative : Peramivir, a neuraminidase inhibitor used in influenza treatment, shares structural similarities with this compound. Further studies may explore its efficacy as a peramivir analog .

- Anti-Tumor Properties : Preliminary studies suggest that (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride exhibits anti-tumor effects. Researchers investigate its impact on cancer cell growth and apoptosis pathways .

- Polymer Synthesis : Derivatives of this compound have been used in the synthesis of conductive polymers, such as polyaniline (PANI). Its unique cyclopropane structure may contribute to novel material properties.

- Drug Design : Researchers explore modifications of this scaffold to design novel drugs. The cyclopropane motif provides a versatile platform for creating diverse pharmacophores .

- Neuroprotective Effects : Investigations into the neuroprotective properties of (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride may reveal its potential in treating neurodegenerative diseases .

- Enzyme Inhibition : The compound’s unique structure could be exploited for enzyme inhibition studies. Researchers may explore its interactions with specific enzymes and their potential therapeutic implications .

Antiviral Research

Cancer Research

Materials Science

Medicinal Chemistry

Neuroscience

Chemical Biology

Mécanisme D'action

While the specific mechanism of action for “trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is not available in the search results, it’s worth noting that similar cyclopropane derivatives have been used as inhibitors of O-acetylserine sulfhydrylase (OASS-A), a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms .

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFDAIBMARWIIE-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)

![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)

![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2779521.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779522.png)

![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)